N-isopentyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide
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Overview
Description
N-isopentyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure with a tetraazolo-pyridazinyl core, which is known for its diverse pharmacological activities. The presence of multiple nitrogen atoms in the ring structure makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide typically involves multi-step organic reactions. The starting materials often include piperidine derivatives and pyridazine precursors. The key steps in the synthesis may involve:
Formation of the tetraazolo-pyridazinyl core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Introduction of the isopentyl group: This step may involve alkylation reactions using isopentyl halides under basic conditions.
Formation of the piperidinecarboxamide moiety: This can be accomplished through amide bond formation reactions using piperidine derivatives and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the tetraazolo-pyridazinyl core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield amine derivatives.
Scientific Research Applications
N-isopentyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structure and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding molecular interactions.
Industrial Applications: It may be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-isopentyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-4-piperidinecarboxylic acid: A related compound with similar structural features.
Pyridazinone derivatives: Compounds with a pyridazinone core that exhibit diverse biological activities.
Uniqueness
N-isopentyl-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is unique due to the presence of the isopentyl group and the specific arrangement of nitrogen atoms in the tetraazolo-pyridazinyl core
Properties
Molecular Formula |
C15H23N7O |
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Molecular Weight |
317.39 g/mol |
IUPAC Name |
N-(3-methylbutyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C15H23N7O/c1-11(2)7-8-16-15(23)12-4-3-9-21(10-12)14-6-5-13-17-19-20-22(13)18-14/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,16,23) |
InChI Key |
ZESKWTSDDUKOKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1CCCN(C1)C2=NN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
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